molecular formula C15H21N3O2 B7979506 2-(4-Methylpiperidin-1-yl)-5,6,7,8-tetrahydroquinazoline-7-carboxylic acid

2-(4-Methylpiperidin-1-yl)-5,6,7,8-tetrahydroquinazoline-7-carboxylic acid

Cat. No.: B7979506
M. Wt: 275.35 g/mol
InChI Key: LQAHQSCFHVUSLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methylpiperidin-1-yl)-5,6,7,8-tetrahydroquinazoline-7-carboxylic acid is a complex organic compound that features a quinazoline core structure substituted with a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpiperidin-1-yl)-5,6,7,8-tetrahydroquinazoline-7-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpiperidin-1-yl)-5,6,7,8-tetrahydroquinazoline-7-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the aromatic ring or the piperidine nitrogen .

Scientific Research Applications

2-(4-Methylpiperidin-1-yl)-5,6,7,8-tetrahydroquinazoline-7-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperidin-1-yl)-5,6,7,8-tetrahydroquinazoline-7-carboxylic acid involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methylpiperidin-1-yl)-5,6,7,8-tetrahydroquinazoline-7-carboxylic acid is unique due to its specific combination of a quinazoline core and a piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-(4-methylpiperidin-1-yl)-5,6,7,8-tetrahydroquinazoline-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2/c1-10-4-6-18(7-5-10)15-16-9-12-3-2-11(14(19)20)8-13(12)17-15/h9-11H,2-8H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQAHQSCFHVUSLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC=C3CCC(CC3=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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